molecular formula C7H16O2P+ B14142162 Heptyl-hydroxy-oxophosphanium CAS No. 21655-86-7

Heptyl-hydroxy-oxophosphanium

Cat. No.: B14142162
CAS No.: 21655-86-7
M. Wt: 163.17 g/mol
InChI Key: DFXVJUZVJSBGOJ-UHFFFAOYSA-O
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Description

Heptyl-hydroxy-oxophosphanium is a phosphonium-based compound characterized by a heptyl alkyl chain, a hydroxyl group, and an oxophosphanium core. Phosphonium derivatives are widely studied for their roles in catalysis, flame retardancy, and coordination chemistry due to their electronic and steric properties . The heptyl chain likely enhances lipophilicity compared to shorter alkyl analogs, while the hydroxyl group may facilitate coordination with transition metals or participation in hydrogen bonding .

Properties

CAS No.

21655-86-7

Molecular Formula

C7H16O2P+

Molecular Weight

163.17 g/mol

IUPAC Name

heptyl-hydroxy-oxophosphanium

InChI

InChI=1S/C7H15O2P/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3/p+1

InChI Key

DFXVJUZVJSBGOJ-UHFFFAOYSA-O

Canonical SMILES

CCCCCCC[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptyl-hydroxy-oxophosphanium typically involves the reaction of heptyl halides with phosphine oxides under controlled conditions. One common method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with a suitable phosphine oxide to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Heptyl-hydroxy-oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptyl-hydroxy-oxophosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl-hydroxy-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium (CAS: 17316-67-5)
  • Structure: Features a butylamino group instead of a heptyl chain, with a hydroxy-oxophosphanium core.
  • Functional Group: The amino group may confer basicity and nucleophilic reactivity, whereas the hydroxyl group in Heptyl-hydroxy-oxophosphanium could enhance polarity and coordination capacity.
  • Applications : Safety data indicate handling precautions (e.g., medical consultation required upon exposure), suggesting toxicity concerns common to phosphonium derivatives .
Hydroxyaryl/Alkoxyphenyl Phosphine Oxides (Patent IPC: C07C 29/00)
  • Structure: Mixtures of mono-, bis-, and tris-substituted hydroxyaryl or alkoxyphenyl phosphine oxides .
  • Key Differences: Substituent Type: Aromatic (aryl) vs. aliphatic (heptyl) groups. Aryl substituents improve thermal stability and flame retardancy in epoxy resins, while alkyl chains like heptyl may enhance compatibility with hydrophobic matrices . Oxidation State: Phosphine oxides (P=O) vs. phosphonium salts (P⁺).

Property Comparison Table

Compound Molecular Formula (Estimated) Alkyl Chain Length Key Functional Group Solubility (Predicted) Applications Toxicity Notes
This compound C₇H₁₅PO₂H⁺ (hypothetical) C7 (heptyl) Hydroxyl Low in water, high in organics Catalysis, flame retardants (inferred) Likely irritant (similar to )
2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium C₇H₁₇NOP⁺ C4 (butyl) Amino Moderate in polar solvents Limited data (handling precautions) Requires medical attention
Tris(hydroxyaryl) phosphine oxide Varies (e.g., C₁₈H₁₅O₄P) N/A (aryl) Hydroxyl Low in organics Flame retardant in epoxy resins Not specified

Research Findings on Substituent Effects

  • Alkyl Chain Length: Longer chains (e.g., heptyl vs.
  • Functional Groups: Hydroxyl groups enhance coordination with metals (relevant to catalysis) compared to amino groups, which may prioritize nucleophilic reactivity .
  • Aromatic vs. Aliphatic Substituents : Aryl groups in phosphine oxides improve thermal stability, while alkyl chains like heptyl could optimize dispersion in polymer matrices for flame retardancy .

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